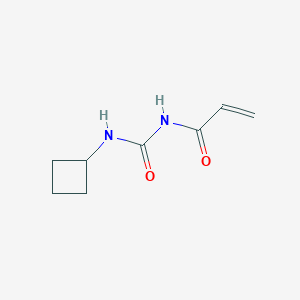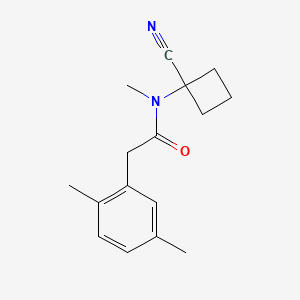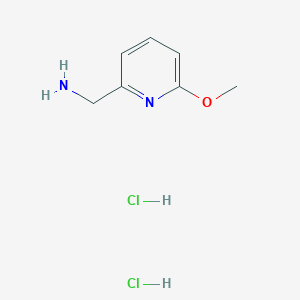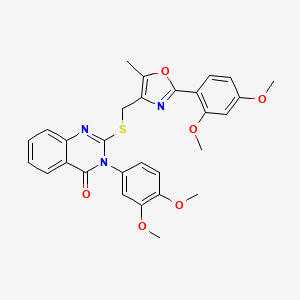![molecular formula C9H16N4O2 B2537321 2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetohydrazide CAS No. 852851-72-0](/img/structure/B2537321.png)
2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetohydrazide” is a chemical compound with the molecular formula C9H16N4O2 . It has a molecular weight of 212.25 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H16N4O2 . This indicates that it contains 9 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
This compound has been evaluated for its anticonvulsant activity . The anticonvulsant activity was assessed using the 6 Hz psychomotor seizure test . This suggests that it could potentially be used in the treatment of epilepsy and other seizure disorders .
Neurotoxicity Studies
In addition to its anticonvulsant properties, this compound has also been evaluated for neurotoxicity . Understanding the neurotoxic effects of a compound is crucial in drug development, especially for drugs that are intended to act on the nervous system .
DPP-4 Inhibitors
This compound has been used in the design of DPP-4 inhibitors . DPP-4 inhibitors are a class of drugs that are used to treat type 2 diabetes . They work by blocking the action of DPP-4, an enzyme that destroys the hormone incretin . Incretins help the body produce more insulin when it is needed and reduce the amount of glucose being produced by the liver when it is not needed .
Antihyperglycemic Activity
Some derivatives of this compound have shown significant in vitro and in vivo antihyperglycemic activity . This suggests that they could potentially be used in the treatment of hyperglycemia, a condition characterized by an excess of glucose in the bloodstream, commonly associated with diabetes .
Cancer Therapeutics
Metal complexes comprising this compound have shown significant potential for therapeutic chemoprevention against cancerous cells . This suggests that it could potentially be used in the development of new cancer therapies .
Propiedades
IUPAC Name |
2-[2-(2-methylpropyl)-3-oxo-1H-pyrazol-5-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-6(2)5-13-9(15)4-7(12-13)3-8(14)11-10/h4,6,12H,3,5,10H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEYLMYXJBSEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C=C(N1)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537239.png)
![6-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2537244.png)

![3,5-Dimethylpyrazolyl 4-{[(oxolan-2-ylmethyl)amino]sulfonyl}phenyl ketone](/img/structure/B2537246.png)

![2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2537248.png)

![ethyl 4-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamido)piperidine-1-carboxylate](/img/structure/B2537251.png)
![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2537252.png)
![[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2537255.png)



